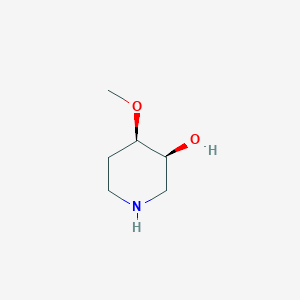
Rel-(3S,4R)-4-methoxypiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4R)-4-methoxypiperidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both a methoxy group and a hydroxyl group on the piperidine ring makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of Rel-(3S,4R)-4-methoxypiperidin-3-ol can be achieved through several routes. One common method involves the chemoenzymatic synthesis, which includes a lipase-mediated resolution protocol. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another approach involves the use of cyclization and ring annulation techniques, which are often employed in the synthesis of nitrogen-containing heterocycles .
Chemical Reactions Analysis
Rel-(3S,4R)-4-methoxypiperidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rel-(3S,4R)-4-methoxypiperidin-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders. The compound’s unique stereochemistry makes it valuable in the study of chiral recognition and enantioselective synthesis
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-4-methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and engage in various non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Rel-(3S,4R)-4-methoxypiperidin-3-ol can be compared with other similar compounds, such as 3-methoxy-4-methylaminopyrrolidine and 4-methoxy-3-hydroxypiperidine. These compounds share similar structural features but differ in their stereochemistry and functional groups. The unique combination of a methoxy and hydroxyl group in this compound distinguishes it from its analogs and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4R)-4-methoxypiperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
AJLZLMULMPUCFT-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1CCNC[C@@H]1O |
Canonical SMILES |
COC1CCNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


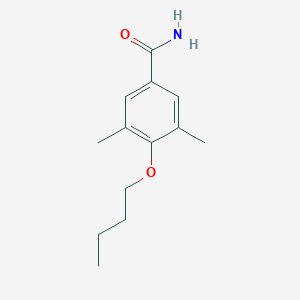
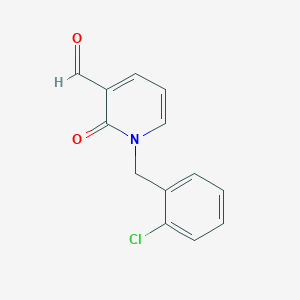
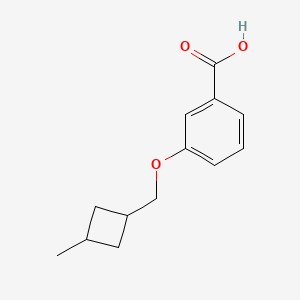


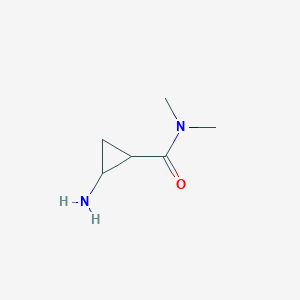
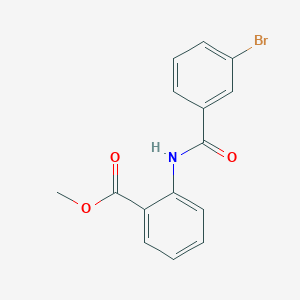

![2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B12995367.png)

![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B12995384.png)

![7-(sec-Butyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995398.png)
![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
